2-(3-pyridinylmethyl)-1,4-Benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-pyridinylmethyl)-1,4-Benzenediol is an organic compound that features a pyridine ring attached to a benzenediol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-pyridinylmethyl)-1,4-Benzenediol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a popular choice for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized for cost-effectiveness and yield. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(3-pyridinylmethyl)-1,4-Benzenediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzenediol can be oxidized to quinones.
Reduction: The pyridine ring can be reduced to piperidine under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the pyridine ring.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones derived from the benzenediol structure.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
2-(3-pyridinylmethyl)-1,4-Benzenediol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-pyridinylmethyl)-1,4-Benzenediol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry for their biological activity.
Bipyridine derivatives: These compounds are used as ligands in coordination chemistry and have applications in catalysis and materials science.
Uniqueness
2-(3-pyridinylmethyl)-1,4-Benzenediol is unique due to its combination of a pyridine ring and a benzenediol structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for synthesizing more complex molecules .
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethyl)benzene-1,4-diol |
InChI |
InChI=1S/C12H11NO2/c14-11-3-4-12(15)10(7-11)6-9-2-1-5-13-8-9/h1-5,7-8,14-15H,6H2 |
InChI Key |
HNBSGFSVNQUYGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.